EBV lytic cycle inducer-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Epstein-Barr virus lytic cycle inducer-1 is a compound known for its ability to reactivate the lytic cycle of the Epstein-Barr virus. This compound is particularly significant in the context of Epstein-Barr virus-associated malignancies, as it can induce the virus to enter the lytic phase, leading to the destruction of infected cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Epstein-Barr virus lytic cycle inducer-1 involves several steps. One method includes the use of iron chelators, which can be combined with histone deacetylase inhibitors like Romidepsin and Suberoylanilide Hydroxamic Acid to synergistically induce the Epstein-Barr virus lytic cycle . The preparation method for in vivo formula involves dissolving the compound in dimethyl sulfoxide, followed by mixing with polyethylene glycol 300, Tween 80, and double-distilled water .

Industrial Production Methods

Industrial production methods for Epstein-Barr virus lytic cycle inducer-1 are not extensively documented. the general approach involves large-scale synthesis using the aforementioned reagents and conditions, ensuring the compound’s purity and efficacy for therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

Epstein-Barr virus lytic cycle inducer-1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can alter the compound’s structure, potentially affecting its efficacy.

Substitution: Substitution reactions can introduce new functional groups, modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include histone deacetylase inhibitors, protein kinase C activators, and mitogen-activated protein kinase family members . Conditions such as temperature, pH, and solvent choice are critical in determining the reaction outcomes.

Major Products

The major products formed from these reactions include various derivatives of Epstein-Barr virus lytic cycle inducer-1, which may have enhanced or reduced activity depending on the modifications made.

Scientific Research Applications

Epstein-Barr virus lytic cycle inducer-1 has several scientific research applications:

Chemistry: Used to study the reactivation of the Epstein-Barr virus lytic cycle and its effects on cellular processes.

Biology: Helps in understanding the molecular mechanisms of Epstein-Barr virus reactivation and its role in malignancies.

Industry: May be used in the development of antiviral therapies and diagnostic tools for Epstein-Barr virus infections.

Mechanism of Action

Epstein-Barr virus lytic cycle inducer-1 exerts its effects by modulating various signaling pathways in the host cell. It activates protein kinase C directly or in combination with mitogen-activated protein kinase family members, including extracellular-signal-regulated kinase, c-Jun N-terminal kinases, and p38 signaling pathways . These activations lead to the reactivation of the Epstein-Barr virus lytic cycle, resulting in the expression of viral genes and the eventual destruction of infected cells.

Comparison with Similar Compounds

Similar Compounds

Histone Deacetylase Inhibitors: Such as Romidepsin and Suberoylanilide Hydroxamic Acid, which also induce the Epstein-Barr virus lytic cycle.

Protein Kinase C Activators: Compounds that activate protein kinase C and contribute to the reactivation of the Epstein-Barr virus lytic cycle.

Adenosine: Induces Epstein-Barr virus lytic reactivation through the adenosine A1 receptor.

Uniqueness

Epstein-Barr virus lytic cycle inducer-1 is unique due to its specific combination of iron chelation and histone deacetylase inhibition, which synergistically induce the Epstein-Barr virus lytic cycle more effectively than other compounds . This makes it a promising candidate for therapeutic applications in Epstein-Barr virus-associated malignancies.

Properties

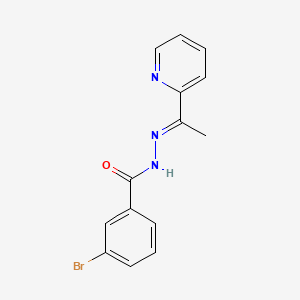

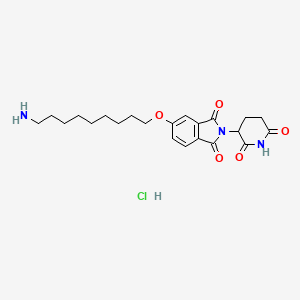

IUPAC Name |

3-bromo-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrN3O/c1-10(13-7-2-3-8-16-13)17-18-14(19)11-5-4-6-12(15)9-11/h2-9H,1H3,(H,18,19)/b17-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZJPBATWGXWPLE-LICLKQGHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)C1=CC(=CC=C1)Br)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)C1=CC(=CC=C1)Br)/C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

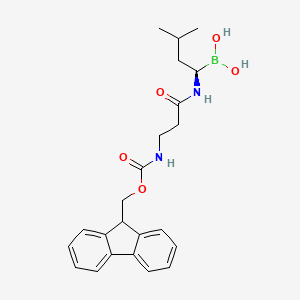

![9-(2,5-Anhydro-4-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-6-deoxy-alpha-L-mannofuranosyl)-N-benzoyl-9H-purin-6-amine](/img/structure/B10861376.png)

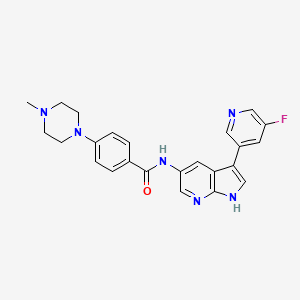

![5-Fluoro-N-(3-(morpholinosulfonyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B10861453.png)